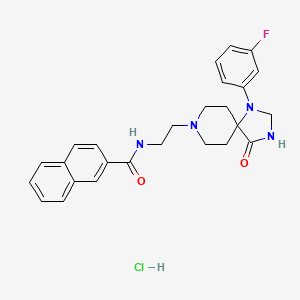

VU 0364739 hydrochloride

Description

Properties

IUPAC Name |

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN4O2.ClH/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21;/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLAMDMOILNBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VU0364739 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364739 hydrochloride, also identified in scientific literature as NFOT, is a potent and selective small-molecule inhibitor of phospholipase D2 (PLD2). This document provides a comprehensive overview of its mechanism of action, drawing from key findings in the field. It details the dual-inhibitory nature of the compound, targeting both a catalytic and a unique allosteric site on the PLD2 enzyme. This guide includes a compilation of its inhibitory activity, detailed experimental protocols for assessing its function, and visual representations of its interaction with the PLD2 signaling pathway and relevant experimental workflows.

Core Mechanism of Action: Dual Inhibition of PLD2

VU0364739 hydrochloride acts as a highly selective, allosteric inhibitor of PLD2. Phospholipase D enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that modulates a wide array of cellular processes, including cell proliferation, migration, and survival, through the activation of downstream signaling cascades involving key proteins such as mTOR, AKT, and MAPK.

Uniquely, VU0364739 exerts its inhibitory effect through a dual-binding mechanism on the PLD2 enzyme. It interacts with both the catalytic site and an allosteric site within the pleckstrin homology (PH) domain, which is also the binding site for the regulatory lipid phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] This dual engagement results in a mixed-kinetics inhibition, effectively blocking both the catalytic activity of PLD2 and its activation by PIP2.[1][2]

Quantitative Inhibitory Activity

The selectivity of VU0364739 for PLD2 over its isoform PLD1 is a key feature of this compound. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for VU0364739 hydrochloride.

| Target | IC50 (nM) | Selectivity (over PLD1) | Reference |

| Phospholipase D2 (PLD2) | 20 | ~75-fold | [3][4] |

| Phospholipase D1 (PLD1) | 1500 | - | [3][4] |

Signaling Pathways Modulated by VU0364739

By inhibiting PLD2, VU0364739 effectively reduces the cellular pool of phosphatidic acid, thereby attenuating the signaling pathways that are dependent on this lipid second messenger. This has significant implications, particularly in disease states such as cancer where PLD2 activity is often upregulated.

Caption: PLD2 signaling pathway and inhibition by VU0364739.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of VU0364739 hydrochloride.

PLD2 Enzyme Inhibition Assay

This protocol is adapted from methodologies described for characterizing PLD inhibitors.[1]

Objective: To determine the in vitro potency and selectivity of VU0364739 in inhibiting purified PLD1 and PLD2 enzyme activity.

Materials:

-

Purified recombinant human PLD1 and PLD2 enzymes

-

VU0364739 hydrochloride stock solution (in DMSO)

-

Assay Buffer: 45 mM HEPES, pH 7.8

-

Substrate Liposomes: 1,2-dioctanoyl-sn-glycero-3-phosphocholine (PC8)

-

n-[3H]-butanol

-

Ice-cold chloroform/methanol (1:2)

-

Thin-layer chromatography (TLC) plates

-

Phospholipid standards (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphobutanol)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare substrate liposomes containing PC8.

-

In a reaction tube, combine the purified PLD enzyme (PLD1 or PLD2) with the assay buffer.

-

Add varying concentrations of VU0364739 hydrochloride or DMSO (vehicle control).

-

Initiate the reaction by adding the PC8 substrate liposomes and n-[3H]-butanol.

-

Incubate the reaction mixture for 20 minutes at 30°C with continuous shaking.

-

Stop the reaction by adding ice-cold chloroform/methanol (1:2).

-

Extract the lipids from the reaction mixture.

-

Dry the extracted lipids under a stream of nitrogen and resuspend in chloroform:methanol (9:1).

-

Spot the resuspended lipids onto a TLC plate alongside the phosphobutanol standard.

-

Develop the TLC plate to separate the lipids.

-

Identify the [3H]-phosphatidylbutanol spots corresponding to the standard.

-

Scrape the corresponding silica from the TLC plate and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PLD activity relative to the vehicle control for each concentration of VU0364739.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the PLD2 Enzyme Inhibition Assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of VU0364739 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium

-

VU0364739 hydrochloride stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of VU0364739 hydrochloride or DMSO (vehicle control) for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To evaluate the effect of VU0364739 on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Sterile pipette tip (p200 or p1000)

-

VU0364739 hydrochloride stock solution (in DMSO)

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of VU0364739 hydrochloride or DMSO (vehicle control).

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion Assay (Transwell Assay)

Objective: To determine the effect of VU0364739 on the invasive potential of cancer cells through an extracellular matrix.

Materials:

-

Cancer cell line of interest

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or another basement membrane extract

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

VU0364739 hydrochloride stock solution (in DMSO)

-

Cotton swabs

-

Cell staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend serum-starved cells in serum-free medium containing different concentrations of VU0364739 hydrochloride or DMSO.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Fill the lower chamber with complete medium (containing serum) to act as a chemoattractant.

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields for each insert.

-

Express the results as the number of invading cells per field or as a percentage of the control.

Caption: Workflows for key cell-based assays.

Conclusion

VU0364739 hydrochloride is a valuable research tool for investigating the cellular functions of PLD2. Its high selectivity and well-characterized dual-inhibitory mechanism of action make it a precise probe for dissecting the roles of PLD2-mediated signaling in various physiological and pathological contexts. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and understand the impact of this potent and selective PLD2 inhibitor.

References

- 1. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isoform Selectivity of VU 0364739 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the isoform selectivity of VU 0364739 hydrochloride. Contrary to potential misconceptions, this compound is not a modulator of muscarinic acetylcholine receptors. Instead, it is a potent and selective inhibitor of Phospholipase D2 (PLD2). This guide will summarize the quantitative data regarding its selectivity for PLD isoforms, outline the experimental protocols used to determine this selectivity, and provide visualizations of relevant biological pathways and experimental workflows.

Core Target and Isoform Selectivity

This compound has been consistently characterized in the scientific literature as a selective inhibitor of Phospholipase D2 (PLD2) with significant selectivity over its closely related isoform, Phospholipase D1 (PLD1).[1][2] It functions as an allosteric inhibitor.[3] The compound's utility lies in its ability to allow researchers to dissect the specific roles of PLD2 in various cellular processes.

Data Presentation: Quantitative Isoform Selectivity

The inhibitory activity of this compound against PLD1 and PLD2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values.

| Isoform | IC50 (nM) | Selectivity (Fold) | Reference |

| PLD2 | 20 | \multirow{2}{*}{75-fold} | [1][2] |

| PLD1 | 1500 | [1][2] |

Note: Lower IC50 values indicate greater potency.

While VU 0364739 offers a significant 75-fold selectivity for PLD2, it's important to note that at higher concentrations (e.g., 10 µM) used in some in vitro studies, it can inhibit both PLD1 and PLD2.[4] This has led to the development of next-generation PLD2 inhibitors with even greater selectivity.[3][4]

Experimental Protocols

The determination of isoform-specific IC50 values for compounds like this compound typically involves in vitro enzymatic assays. While specific protocols may vary between laboratories, the general workflow is as follows.

General Protocol for Determining PLD Inhibition (IC50)

-

Enzyme Preparation: Recombinant human PLD1 and PLD2 enzymes are purified to ensure the assay measures the activity of a single isoform.

-

Substrate Preparation: A fluorescent or radiolabeled substrate, commonly phosphatidylcholine (PC), is prepared in a suitable buffer. The substrate is often presented in lipid vesicles (liposomes) to mimic a cell membrane environment.

-

Inhibitor Preparation: this compound is serially diluted in a solvent like DMSO to create a range of concentrations for testing.

-

Assay Reaction:

-

The purified PLD enzyme (either PLD1 or PLD2) is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by adding the lipid substrate.

-

The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 37°C).

-

-

Detection of Product: The primary product of the PLD reaction is phosphatidic acid (PA). In the presence of a primary alcohol, PLD catalyzes a transphosphatidylation reaction, producing a phosphatidylalcohol. This is often exploited in assays:

-

A common method involves using a fluorescently labeled alcohol, where the resulting fluorescent phosphatidylalcohol product can be easily quantified.

-

-

Data Analysis:

-

The amount of product formed at each inhibitor concentration is measured.

-

The data is normalized to the activity of a control sample (no inhibitor).

-

A dose-response curve is generated by plotting inhibitor concentration against the percentage of enzyme inhibition.

-

The IC50 value is calculated from this curve, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Mandatory Visualizations

Signaling Pathway

References

- 1. This compound | Phospholipases | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The PLD2 Inhibitor VU 0364739 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU 0364739 hydrochloride, a first-generation selective inhibitor of Phospholipase D2 (PLD2). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use in PLD2 inhibition studies, and visualizes its impact on relevant signaling pathways.

Introduction to this compound

VU 0364739 is a small molecule inhibitor that demonstrates a notable selectivity for PLD2 over its isoform, PLD1.[1][2] While newer, more potent and selective PLD2 inhibitors have since been developed, VU 0364739 remains a valuable tool for studying the fundamental roles of PLD2 in various cellular processes.[1][2] PLD enzymes are critical signaling molecules that catalyze the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA). PA is involved in a wide array of cellular functions, including cell proliferation, migration, and membrane trafficking. The isoform-specific functions of PLD1 and PLD2 are areas of active investigation, with PLD2 being implicated in cancer progression and neuronal development.

Quantitative Data

The inhibitory activity of this compound against PLD1 and PLD2 has been characterized in cellular assays. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Target | Cellular IC50 (nM) | Selectivity (over PLD1) | Reference |

| PLD1 | 1,500 | - | [1] |

| PLD2 | 20 | 75-fold | [1] |

It is important to note that while VU 0364739 is considered PLD2-selective, it can inhibit PLD1 at higher concentrations.[1] This should be a key consideration in experimental design and data interpretation.

Mechanism of Action

VU 0364739 acts as an allosteric inhibitor of PLD2.[3] Its mechanism does not involve direct competition with the substrate at the catalytic site. Instead, it is believed to bind to an allosteric site on the PLD2 enzyme, which in turn blocks the binding of phosphatidylinositol 4,5-bisphosphate (PIP2).[3] PIP2 is a crucial cofactor for PLD2 activation. By preventing PIP2 binding, VU 0364739 effectively inhibits the enzymatic activity of PLD2.[3]

Experimental Protocols

The following are generalized protocols for assessing PLD2 inhibition using VU 0364739. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro PLD2 Activity Assay (Biochemical)

This assay measures the ability of VU 0364739 to directly inhibit the activity of purified PLD2 enzyme. A common method involves a transphosphatidylation reaction.

Materials:

-

Purified recombinant PLD2 enzyme

-

Phosphatidylcholine (PC) substrate (e.g., in liposomes)

-

N-butanol

-

This compound

-

Assay buffer (e.g., HEPES-based buffer, pH 7.5)

-

Method for detection of phosphatidylbutanol (PBut) (e.g., radioactive labeling with [3H]butanol and scintillation counting, or fluorescently labeled PC and HPLC/TLC)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of VU 0364739 to be tested.

-

In a reaction vessel, combine the assay buffer, PC substrate, and n-butanol.

-

Add the desired concentration of VU 0364739 or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the purified PLD2 enzyme.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a quenching solution like acidic chloroform/methanol).

-

Extract the lipids.

-

Separate and quantify the PBut product using the chosen detection method.

-

Calculate the percentage of PLD2 inhibition for each concentration of VU 0364739 and determine the IC50 value.

Cell-Based PLD2 Activity Assay

This assay measures the inhibition of endogenous or overexpressed PLD2 activity within intact cells.

Materials:

-

Cell line of interest (e.g., HEK293, U87-MG glioblastoma cells)

-

Cell culture medium and reagents

-

This compound

-

Cell labeling agent (e.g., [3H]myristic acid or a fluorescent lipid precursor)

-

Stimulant for PLD2 activity (optional, e.g., PMA, growth factors)

-

Lysis buffer

-

Method for lipid extraction and analysis (TLC or HPLC)

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Label the cells with the chosen labeling agent for a sufficient time to incorporate into cellular phospholipids (e.g., 2-4 hours).

-

Wash the cells to remove excess labeling agent.

-

Pre-treat the cells with various concentrations of VU 0364739 or vehicle control for a specified time (e.g., 30-60 minutes).

-

If applicable, stimulate the cells with a PLD2 activator. Include n-butanol in the medium to allow for transphosphatidylation.

-

After the stimulation period, wash the cells with cold PBS and lyse them.

-

Extract the lipids from the cell lysate.

-

Separate the lipids by TLC or HPLC and quantify the amount of labeled PBut.

-

Normalize the PBut levels to the total labeled phospholipids.

-

Calculate the percentage of PLD2 inhibition and determine the cellular IC50.

Signaling Pathways

PLD2 has been implicated in several critical signaling pathways, particularly in cancer cell invasion and neurite outgrowth. VU 0364739 can be used as a tool to dissect the role of PLD2 in these processes.

PLD2 in Cancer Cell Invasion

In some cancer models, particularly glioblastoma, PLD2 activity is linked to invasive migration. This can be downstream of growth factor receptors like EGFR and involve other kinases such as JAK3.

PLD2 in Neurite Outgrowth

PLD2 has been shown to function downstream of the ERK/MAPK pathway in mediating neurite outgrowth in neuronal cells.

Conclusion

This compound is a foundational tool for investigating the isoform-specific roles of PLD2. Its well-characterized selectivity and allosteric mechanism of action make it suitable for a variety of in vitro and cell-based studies aimed at elucidating the function of PLD2 in health and disease. Researchers utilizing this compound should be mindful of its potential for off-target effects on PLD1 at higher concentrations and should incorporate appropriate controls in their experimental designs. The protocols and pathway diagrams provided in this guide serve as a starting point for the rigorous investigation of PLD2 signaling.

References

- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting phospholipase D in cancer, infection and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of PLD2 Inhibition by VU 0364739 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholipase D2 (PLD2) is a critical enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger, phosphatidic acid (PA).[1] PA is a key signaling molecule implicated in a multitude of cellular processes, including proliferation, migration, vesicle trafficking, and cytoskeletal organization.[1][2][3] Its dysregulation is linked to various pathologies, particularly cancer.[4][5] VU 0364739 hydrochloride is a potent and highly selective small molecule inhibitor of PLD2, making it an invaluable tool for dissecting PLD2-specific signaling pathways.[6][7] This document provides an in-depth technical overview of the known downstream consequences of PLD2 inhibition using this compound, focusing on key signaling cascades, quantitative data, and detailed experimental protocols.

This compound: Potency and Selectivity

This compound demonstrates high selectivity for PLD2 over its isoform, PLD1. This preferential inhibition is crucial for attributing downstream effects specifically to the loss of PLD2 activity. The inhibitory concentrations are summarized below.

| Target | Inhibitor | IC₅₀ (nM) | Assay Condition |

| PLD2 | This compound | 20 | Cellular assay (HEK293 cells) |

| PLD1 | This compound | 1500 | Not Specified |

Table 1: Inhibitory potency (IC₅₀) of this compound against PLD isoforms. Data sourced from MedChemExpress.[6][7][8]

Core Signaling Pathway: PLD2 and Phosphatidic Acid (PA) Production

The primary function of PLD2 is the generation of PA. Inhibition of PLD2 by this compound directly blocks this catalytic activity, leading to a reduction in cellular PA levels. This is the initiating event for all subsequent downstream effects.

References

- 1. cusabio.com [cusabio.com]

- 2. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Role of VU0364739 Hydrochloride in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364739 hydrochloride is a potent and highly selective small-molecule inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes that are often dysregulated in cancer. Elevated PLD2 activity is associated with increased tumor cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the mechanism of action of VU0364739 hydrochloride, its impact on cancer cell signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of PLD2

VU0364739 hydrochloride exerts its anticancer effects by specifically targeting the enzymatic activity of PLD2. PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA). PA, in turn, activates several downstream signaling pathways crucial for cancer progression, including the PI3K/Akt and mTOR pathways. By inhibiting PLD2, VU0364739 hydrochloride effectively reduces the production of PA, thereby attenuating these pro-tumorigenic signals.

Data Presentation: Quantitative Analysis of VU0364739 Hydrochloride Activity

The efficacy of VU0364739 hydrochloride as a PLD2 inhibitor has been quantified through various biochemical and cell-based assays. Its selectivity for PLD2 over the PLD1 isoform is a key characteristic.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| PLD2 | Biochemical Assay | 20 nM | [1] |

| PLD1 | Biochemical Assay | 1500 nM | [1] |

| PNT2C2 (Prostate Epithelial) | MTS Assay | 10.1 µM | [2] |

| PNT1A (Prostate Epithelial) | MTS Assay | 10.1 µM | [2] |

| P4E6 (Prostate Epithelial) | MTS Assay | 10.1 µM | [2] |

| LNCaP (Prostate Cancer) | MTS Assay | 10.1 µM | [2] |

| PC3 (Prostate Cancer) | MTS Assay | 6.4 µM | [2] |

| PC3M (Prostate Cancer) | MTS Assay | 6.4 µM | [2] |

| VCaP (Prostate Cancer) | MTS Assay | 10.1 µM | [2] |

| 22RV1 (Prostate Cancer) | MTS Assay | 10.1 µM | [2] |

| Patient-derived PCa cells | alamarBlue Assay | 6.4 µM | [2] |

Signaling Pathways Modulated by VU0364739 Hydrochloride

The primary signaling cascade disrupted by VU0364739 hydrochloride is the PLD2 pathway. Inhibition of PLD2 leads to downstream effects on cell proliferation, survival, and migration.

PLD2 Signaling Pathway and Inhibition by VU0364739 hydrochloride.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of VU0364739 hydrochloride on cancer cells are provided below.

Biochemical PLD2 Activity Assay

This in vitro assay measures the direct inhibitory effect of VU0364739 hydrochloride on PLD2 enzymatic activity.[1]

Materials:

-

Purified recombinant human PLD2 enzyme

-

Phospholipid vesicle substrates (e.g., dipalmitoyl-PC, PE, PIP2)

-

[methyl-3H] choline labeled dipalmitoyl-phosphatidylcholine

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM CaCl2, 2.5 mM MgCl2, 80 mM KCl)

-

VU0364739 hydrochloride stock solution (in DMSO)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of VU0364739 hydrochloride in assay buffer.

-

In a reaction tube, combine the purified PLD2 enzyme with the phospholipid vesicle substrates.

-

Add the different concentrations of VU0364739 hydrochloride or vehicle (DMSO) to the reaction tubes.

-

Initiate the reaction by adding the [methyl-3H] choline labeled dipalmitoyl-phosphatidylcholine.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a quench solution (e.g., chloroform/methanol).

-

Separate the aqueous phase containing the released [methyl-3H] choline from the organic phase.

-

Quantify the amount of [methyl-3H] choline in the aqueous phase using a scintillation counter.

-

Calculate the percentage of PLD2 inhibition for each concentration of VU0364739 hydrochloride and determine the IC50 value.

Workflow for a Biochemical PLD2 Inhibition Assay.

Cell Viability (MTS) Assay

This colorimetric assay determines the effect of VU0364739 hydrochloride on the viability and proliferation of cancer cells.[2][3]

Materials:

-

Prostate cancer cell lines (e.g., PC3, LNCaP)

-

Complete cell culture medium

-

96-well plates

-

VU0364739 hydrochloride stock solution (in DMSO)

-

MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium])

-

Microplate reader

Procedure:

-

Seed prostate cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of VU0364739 hydrochloride in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of VU0364739 hydrochloride or vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Workflow for a Cell Viability (MTS) Assay.

Colony Formation Assay

This assay assesses the long-term effect of VU0364739 hydrochloride on the ability of single cancer cells to proliferate and form colonies.[2][4]

Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

VU0364739 hydrochloride stock solution (in DMSO)

-

Crystal violet staining solution

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of VU0364739 hydrochloride or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol and stain with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

Workflow for a Colony Formation Assay.

Wound-Healing (Scratch) Assay

This assay evaluates the effect of VU0364739 hydrochloride on cancer cell migration and invasion.[2][5]

Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium

-

6-well or 12-well plates

-

Pipette tip (e.g., p200) or a specialized wound-healing insert

-

VU0364739 hydrochloride stock solution (in DMSO)

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of VU0364739 hydrochloride or vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and acquire images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Workflow for a Wound-Healing Assay.

Conclusion

VU0364739 hydrochloride is a valuable research tool for investigating the role of PLD2 in cancer biology. Its high selectivity allows for the specific interrogation of PLD2-mediated signaling pathways. The data and protocols presented in this guide demonstrate that inhibition of PLD2 by VU0364739 hydrochloride effectively reduces cancer cell viability, long-term proliferative capacity, and migratory potential, particularly in prostate cancer models. These findings underscore the therapeutic potential of targeting the PLD2 pathway in oncology and provide a solid foundation for further preclinical and translational research.

References

- 1. Phospholipase D2 in prostate cancer: protein expression changes with Gleason score - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipase D2 in prostate cancer: protein expression changes with Gleason score - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of Prostate Cancer Cell Colony Formation by the Flavonoid Quercetin Correlates with Modulation of Specific Regulatory Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

Investigating Apoptosis with VU 0364739 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU 0364739 hydrochloride is a potent and highly selective small molecule inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in cell proliferation and survival pathways. Emerging evidence indicates that inhibition of PLD2 by this compound can effectively induce apoptosis in cancer cell lines, presenting a promising avenue for therapeutic development. This technical guide provides an in-depth overview of the role of this compound in apoptosis research, detailing its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for its investigation.

Introduction to this compound

This compound is a well-characterized inhibitor of PLD2, exhibiting high selectivity over its isoform, PLD1.[1] The compound's ability to induce apoptosis and decrease cell proliferation makes it a valuable tool for cancer research.[1] Understanding the molecular mechanisms by which this inhibitor elicits a pro-apoptotic response is crucial for its potential application in oncology.

Chemical Properties:

| Property | Value |

| IUPAC Name | N-(2-(4-oxo-1-(3-(trifluoromethyl)phenyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)naphthalene-2-carboxamide hydrochloride |

| Molecular Formula | C₂₇H₂₈F₃N₄O₂ · HCl |

| Molecular Weight | 549.0 g/mol |

| CAS Number | 1244640-48-9 |

Mechanism of Action: The Role of PLD2 in Apoptosis

Phospholipase D2 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA), a critical second messenger involved in various cellular processes, including cell survival and proliferation. Studies have indicated that PLD2 activity is generally anti-apoptotic. Upregulation of PLD2 has been associated with resistance to apoptosis, in part through the increased expression of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. The product of PLD2 activity, PA, is thought to be a key mediator in this pro-survival signaling pathway.

By selectively inhibiting PLD2, this compound disrupts this survival pathway. The proposed mechanism of action for its pro-apoptotic effects involves the following steps:

-

Inhibition of PLD2: this compound binds to and inhibits the catalytic activity of PLD2.

-

Reduction of Phosphatidic Acid: The inhibition of PLD2 leads to decreased intracellular levels of PA.

-

Downregulation of Anti-Apoptotic Bcl-2 Proteins: The reduction in PA signaling is hypothesized to lead to a decrease in the expression or stability of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

-

Activation of the Intrinsic Apoptotic Pathway: With the anti-apoptotic guard diminished, the pro-apoptotic Bcl-2 family members, Bax and Bak, are free to activate. This leads to mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Selectivity (PLD1/PLD2) | Reference |

| PLD2 | 20 | 75-fold | [1] |

| PLD1 | 1500 | [1] |

Table 2: Effects of VU 0364739 on Cell Proliferation and Apoptosis

| Cell Line | Assay | Treatment Conditions | Observed Effect | Reference |

| MDA-MB-231 | Cell Proliferation | 1, 5, and 10 µM; 24, 48, 72, and 96 hours | Time- and dose-dependent decrease in cell proliferation | [1] |

| MDA-MB-231 | Caspase Activity | 1, 10, and 100 µM; 48 hours | Increased Caspase-3 and -7 activity at 10 µM | [1] |

Visualizing the Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

References

The PLD2 Inhibitor VU 0364739 Hydrochloride: A Technical Guide to its Effects on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU 0364739 hydrochloride, a selective inhibitor of Phospholipase D2 (PLD2), has emerged as a valuable tool for investigating the role of this enzyme in cellular processes, particularly in the context of cancer biology. This technical guide provides an in-depth overview of the effects of VU 0364739 on cell proliferation, drawing from available preclinical data. The document details the compound's mechanism of action through the PLD2/mTOR signaling pathway, summarizes key quantitative findings on its anti-proliferative and colony formation inhibitory effects, and provides detailed experimental protocols for researchers seeking to evaluate this compound. Visualizations of the relevant signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of its biological impact and methodologies for its study.

Introduction

Phospholipase D (PLD) enzymes, particularly the PLD1 and PLD2 isoforms, are critical regulators of cell signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA). Dysregulation of PLD activity, especially PLD2, has been implicated in the pathogenesis of various cancers by promoting cell growth, survival, and metastasis. This compound has been identified as a selective inhibitor of PLD2, making it an important pharmacological tool to dissect the specific contributions of this isoform to cancer cell proliferation. This guide will focus on the cellular effects of VU 0364739, with a particular emphasis on its impact on cell cycle progression and proliferation.

Mechanism of Action: The PLD2/mTOR Signaling Axis

VU 0364739 exerts its anti-proliferative effects primarily by inhibiting the enzymatic activity of PLD2. This inhibition leads to a reduction in the cellular levels of PA, a key signaling lipid that acts as a crucial upstream activator of the mammalian target of rapamycin (mTOR) pathway. The mTOR signaling network is a central regulator of cell growth, proliferation, and survival.[1][2][3]

The PLD2-mediated activation of mTOR is thought to occur through the direct binding of PA to the FRB domain of mTOR, which stabilizes the mTORC1 complex and promotes its kinase activity.[4] Downstream of mTORC1, a cascade of phosphorylation events involving p70S6K and 4E-BP1 leads to increased protein synthesis and cell cycle progression. By inhibiting PLD2, VU 0364739 disrupts this signaling cascade, leading to a reduction in mTORC1 activity and consequently, an inhibition of cell proliferation.[5][6]

Caption: PLD2/mTOR Signaling Pathway and Inhibition by VU 0364739.

Quantitative Data on the Effects of VU 0364739 on Cell Proliferation

While extensive quantitative data, such as broad-spectrum IC50 values from cell viability assays (e.g., MTT, resazurin), for this compound are not widely available in the public domain, key studies have demonstrated its efficacy in inhibiting cancer cell growth and survival.

| Assay Type | Cell Line/Type | Concentration | Observed Effect |

| Colony Formation Assay | Patient-Derived Prostate Cancer Cells | 17.5 µM | ~50% reduction in colony formation |

| Flow Cytometry (Cell Cycle) | PC3 (Prostate Cancer) | 10 µM | Used for cell cycle progression analysis |

Note: The provided data is based on specific studies and may not be representative of all cancer cell types. Further independent evaluation is recommended.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the effect of VU 0364739 on cell proliferation. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of VU 0364739 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of VU 0364739. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caption: Experimental Workflow for MTT-based Cell Viability Assay.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of single cells following treatment with VU 0364739.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates. Allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of VU 0364739 or vehicle control for a defined period (e.g., 24 hours).

-

Colony Growth: After treatment, remove the medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until visible colonies are formed.

-

Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with the fixation solution for 15 minutes. Remove the fixative and stain the colonies with the crystal violet solution for 20 minutes.

-

Washing and Drying: Carefully wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with VU 0364739.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

PBS

-

Trypsin-EDTA

-

Fixation buffer (e.g., ice-cold 70% ethanol)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of VU 0364739 or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in cold PBS and add it dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Caption: Experimental Workflow for Cell Cycle Analysis by Flow Cytometry.

Conclusion

This compound serves as a potent and selective inhibitor of PLD2, effectively targeting a key node in the regulation of cancer cell proliferation. Its mechanism of action via the disruption of the PLD2/mTOR signaling pathway provides a clear rationale for its anti-proliferative effects. The available data, though limited, demonstrates its ability to inhibit colony formation in prostate cancer cells. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of VU 0364739 and to elucidate the intricate role of PLD2 in cancer biology. Further studies are warranted to establish a broader profile of its efficacy across various cancer types and to determine its in vivo therapeutic index.

References

- 1. researchhub.com [researchhub.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. bds.berkeley.edu [bds.berkeley.edu]

An In-depth Technical Guide to VU 0364739 Hydrochloride: A Selective PLD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU 0364739 hydrochloride is a potent and highly selective small molecule inhibitor of phospholipase D2 (PLD2), a critical enzyme in cellular signaling pathways implicated in cancer, neurodegenerative disorders, and other diseases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of this compound. Detailed summaries of its in vitro and in vivo properties are presented, along with generalized experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their scientific investigations.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound belonging to the naphthalenecarboxamide class. Its chemical name is N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide hydrochloride.[1][2][3] The chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of VU 0364739.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₇FN₄O₂·HCl | [3][4] |

| Molecular Weight | 482.98 g/mol | [1][3][4] |

| CAS Number | 1244640-48-9 | [3][4] |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | [1][4] |

| Solubility | Soluble to 100 mM in DMSO | [4] |

| Storage | Desiccate at room temperature. | [4] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of phospholipase D2 (PLD2).[1][4][5][6][7] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA) and choline. PA is a critical signaling molecule that regulates a multitude of cellular processes, including cell proliferation, survival, and migration.[5]

This compound exhibits high selectivity for PLD2 over its isoform, PLD1. This selectivity allows for the specific interrogation of PLD2-mediated signaling pathways. The inhibitory activity of this compound is summarized in the table below.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Selectivity (fold) | Reference(s) |

| PLD2 | 20 - 22 | 75 | [1][4][5][6][7][8] |

| PLD1 | 1500 | - | [1][4][5][6][7] |

The inhibition of PLD2 by VU 0364739 leads to a reduction in intracellular levels of PA. This, in turn, modulates the activity of downstream effector proteins. Key signaling pathways affected by PLD2 inhibition include the mTOR and MAPK/ERK pathways, which are central to cell growth and proliferation.[2][5]

References

- 1. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Phospholipases | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Synthesis of VU0364739 Hydrochloride: A Potent and Selective PLD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364739 hydrochloride is a potent and highly selective small molecule inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes and a potential therapeutic target for several diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of VU0364739 hydrochloride. It includes detailed experimental protocols, quantitative biological data, and a visualization of the relevant signaling pathway to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction

Phospholipase D (PLD) enzymes are a family of ubiquitously expressed signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1] In mammals, two main isoforms, PLD1 and PLD2, have been identified, sharing approximately 50% sequence identity but differing in their regulatory mechanisms and subcellular localization.[1] The generation of PA by PLD is a critical step in a multitude of cellular signaling pathways, influencing processes such as vesicular trafficking, cell proliferation, migration, and survival.[1] Dysregulation of PLD activity has been linked to the pathophysiology of several diseases, including cancer, making it an attractive target for therapeutic intervention.

The development of isoform-specific PLD inhibitors is crucial for dissecting the distinct roles of PLD1 and PLD2 and for developing targeted therapies. VU0364739 emerged from a focused medicinal chemistry effort to develop potent and selective inhibitors of PLD2.[2] This compound, with the chemical name N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, has proven to be a valuable tool for studying the biological functions of PLD2.[2]

Discovery and Biological Activity

VU0364739 was identified through a matrix library approach built upon a 1,3,8-triazaspiro[4.5]decane core.[2] This strategic chemical exploration led to the discovery of a compound with high potency and selectivity for PLD2 over PLD1.

Quantitative Biological Data

The inhibitory activity of VU0364739 was assessed against human PLD1 and PLD2. The compound demonstrated a significant preference for PLD2, as summarized in the table below.

| Compound | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD1/PLD2) |

| VU0364739 | 1500[3][4] | 20[3][4] | 75-fold[2] |

Synthesis of VU0364739 Hydrochloride

The synthesis of VU0364739 hydrochloride is a multi-step process. The following is a detailed protocol based on published literature.[2]

Synthesis of N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (VU0364739)

-

Step 1: Preparation of 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride.

-

tert-butyl (2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)carbamate is dissolved in dichloromethane, with a minimal amount of methanol added dropwise.

-

Hydrochloric acid (4M in dioxane) is added, and the reaction is stirred for approximately 36 hours at room temperature.

-

The reaction mixture is concentrated under reduced pressure to yield the desired product as a white solid.[2]

-

-

Step 2: Amide Coupling.

-

8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride, 2-naphthoyl chloride, and N,N-diisopropylethylamine are dissolved in N,N-dimethylformamide at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours.

-

The mixture is then diluted with water and extracted with dichloromethane multiple times to yield N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide.[2]

-

Synthesis of VU0364739 Hydrochloride

-

N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide is stirred in methanol at room temperature.

-

Hydrochloric acid (4M in dioxane) is added to the solution.

-

After approximately 25 minutes, the compound is dried under reduced pressure to afford the hydrochloride salt as a white solid.[2]

Experimental Protocols for Biological Assays

The determination of the inhibitory potency of VU0364739 relies on robust and reproducible biological assays. Below are the principles of a commonly used in vitro assay for measuring PLD activity.

In Vitro PLD Activity Assay (Coupled Assay)

This assay indirectly measures PLD activity by detecting the production of choline.

-

Principle: PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. Choline is then oxidized by choline oxidase to generate betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorescent probe (e.g., 10-acetyl-3,7-dihydrophenoxazine, Amplex Red) to produce a highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the PLD activity.[5]

-

Materials:

-

Purified PLD1 and PLD2 enzymes

-

Phosphatidylcholine (PC) substrate

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer

-

VU0364739 hydrochloride (or other inhibitors)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

A reaction mixture containing the assay buffer, PC substrate, choline oxidase, HRP, and Amplex Red is prepared.

-

The PLD enzyme (PLD1 or PLD2) is added to the wells of the microplate.

-

Varying concentrations of VU0364739 hydrochloride are added to the wells to determine the IC50 value.

-

The reaction is initiated by the addition of the reaction mixture.

-

The fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for resorufin.

-

The rate of the reaction is calculated from the linear phase of the fluorescence curve.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Phospholipase D Signaling Pathway

VU0364739 exerts its effects by inhibiting PLD2, a key node in a complex signaling network. The following diagram illustrates the central role of PLD in cellular signaling.

Caption: The Phospholipase D2 (PLD2) signaling pathway.

Conclusion

VU0364739 hydrochloride is a cornerstone tool for the investigation of PLD2-mediated signaling. Its high potency and selectivity allow for the precise interrogation of PLD2 function in various biological contexts. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting PLD2 in human diseases.

References

- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethylbenzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 (PLD2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VU 0364739 Hydrochloride in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: VU 0364739 hydrochloride is a potent and selective inhibitor of Phospholipase D2 (PLD2).[1][2] It is a valuable tool for investigating the role of PLD2 in various cellular processes, including cell proliferation and apoptosis.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including information on its mechanism of action, preparation, and application in cell-based assays.

Mechanism of Action: VU 0364739 is a selective inhibitor of the PLD2 enzyme, with an IC50 of 22 nM.[1] It displays 75-fold selectivity for PLD2 over PLD1.[3] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical second messenger involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting PLD2, VU 0364739 can be used to study the specific contributions of this isozyme to cellular functions. Notably, while the prompt mentioned M1 receptor positive allosteric modulation, the literature primarily identifies VU 0364739 as a PLD2 inhibitor.[3][4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Target | Phospholipase D2 (PLD2) | [1][2] |

| IC50 (PLD2) | 20-22 nM | [1][2] |

| IC50 (PLD1) | 1500 nM | [2] |

| Solubility in DMSO | 200 mg/mL (447.91 mM) | [1] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |

| Effective Concentration in MDA-MB-231 cells | 1, 5, 10 µM | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional, for enhancing solubility)

Procedure:

-

Determine the required concentration and volume: A common stock concentration is 10 mM. To prepare 1 mL of a 10 mM stock solution, you will need 4.46 mg of this compound (Molecular Weight: 445.95 g/mol ).

-

Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 4.46 mg of powder.

-

Dissolve the compound: Vortex the solution until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[1]

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.5%) to minimize cytotoxicity.

Cell Proliferation Assay using this compound

This protocol provides a general method to assess the effect of this compound on the proliferation of cancer cells, using MDA-MB-231 as an example cell line.[2]

Materials:

-

MDA-MB-231 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 1, 5, 10 µM).[2] Also, prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, and 96 hours).[2]

-

Proliferation Assessment: At the end of each time point, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell proliferation inhibition.

Apoptosis Assay (Caspase 3/7 Activity)

This protocol describes how to measure the induction of apoptosis by this compound by quantifying the activity of caspases 3 and 7.

Materials:

-

MDA-MB-231 cells

-

Complete cell culture medium

-

This compound stock solution

-

96-well white-walled, clear-bottom plates

-

Caspase-Glo® 3/7 Assay System or similar

-

Luminometer

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) and a vehicle control for a specified period (e.g., 48 hours).[2]

-

Assay Protocol:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase 3/7 activity.

Visualizations

Caption: Simplified PLD2 signaling pathway and the inhibitory action of VU 0364739.

Caption: General workflow for a cell-based assay using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU 0364739 Hydrochloride in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of VU 0364739 hydrochloride, a potent and selective inhibitor of Phospholipase D2 (PLD2). The following sections detail recommended working concentrations, experimental protocols, and the relevant signaling pathways.

Introduction

This compound is a valuable research tool for investigating the cellular functions of PLD2. It exhibits high selectivity for PLD2 over PLD1, making it a precise inhibitor for studying PLD2-mediated signaling pathways in various cellular processes, particularly in the context of cancer cell proliferation and survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory activity and recommended working concentrations for various in vitro assays.

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Selectivity (over PLD1) | Reference |

| PLD2 | 20 | 75-fold | [1][2] |

| PLD1 | 1500 | - | [1][2] |

Table 2: Recommended In Vitro Working Concentrations

| Assay Type | Cell Line | Concentration Range | Observation | Reference |

| Cell Proliferation | MDA-MB-231 | 1 - 10 µM | Dose-dependent decrease in cell proliferation. | |

| Apoptosis (Caspase 3/7 Activity) | MDA-MB-231 | 1 - 100 µM | Increased caspase 3/7 activity, indicating apoptosis induction. | |

| PLD2 Activity Assay | Purified Enzyme/Cell Lysate | 10 - 1000 nM | Inhibition of PLD2 catalytic activity. |

Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of PLD2. PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical second messenger involved in a multitude of cellular signaling pathways that regulate cell growth, proliferation, survival, and migration.[3] By blocking PA production, this compound can effectively modulate these downstream pathways.

References

Application Notes and Protocols for VU 0364739 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of VU 0364739 hydrochloride, a potent and selective inhibitor of Phospholipase D2 (PLD2). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Compound Information

This compound is a small molecule inhibitor that selectively targets PLD2 over PLD1, making it a valuable tool for studying the specific roles of PLD2 in various cellular processes.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide hydrochloride |

| Molecular Formula | C₂₆H₂₇FN₄O₂·HCl |

| Molecular Weight | 482.98 g/mol |

| CAS Number | 1244640-48-9 |

| Purity | ≥98% |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO up to 100 mM |

| Mechanism of Action | Potent and selective inhibitor of Phospholipase D2 (PLD2) |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate the Compound: Allow the vial of this compound powder to come to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

-

Weigh the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.83 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Mass = 10 mmol/L x 0.001 L x 482.98 g/mol = 4.83 mg

-

-

Dissolve in DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions in Aqueous Buffer

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) for use in biological assays.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Sterile aqueous buffer (e.g., PBS, cell culture medium)

-

Sterile microcentrifuge tubes or plates

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

-

Serial Dilutions (in DMSO): If necessary, perform initial serial dilutions of the stock solution in DMSO to achieve intermediate concentrations.

-

Dilution into Aqueous Buffer: To minimize precipitation, add the DMSO stock solution (or a DMSO dilution) to the aqueous buffer, not the other way around. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

-

Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. This results in a final DMSO concentration of 0.1%.

-

-

Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.

-

Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential stability issues in aqueous environments.

Protocol for Determining Kinetic Solubility in Aqueous Buffer

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

96-well plate (UV-transparent if using a plate reader for analysis)

-

Nephelometer or a plate reader capable of measuring light scattering (or HPLC-UV)

Procedure:

-

Prepare Serial Dilutions: Prepare a series of concentrations of this compound in your aqueous buffer by diluting the DMSO stock solution. A typical concentration range to test would be from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all wells.

-

Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours) to allow for equilibration.

-

Measure Turbidity: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader. An increase in turbidity indicates precipitation of the compound.

-

Determine Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that remains in solution without precipitating under the tested conditions.

Signaling Pathway and Experimental Workflow

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of Phospholipase D2 (PLD2). PLD2 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[1] PA is a critical lipid second messenger that regulates a multitude of cellular processes, including cell proliferation, survival, and cytoskeletal organization, by modulating the activity of various downstream effector proteins such as mTOR and components of the Ras signaling pathway.[4][5]

Caption: PLD2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

Caption: Workflow for preparing a stock solution of this compound.

References

Application Notes and Protocols for VU 0364739 Hydrochloride in Phospholipase D (PLD) Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing VU 0364739 hydrochloride as a selective inhibitor in Phospholipase D (PLD) activity assays. The information is intended for professionals in research and drug development.

Introduction

This compound is a potent and selective inhibitor of Phospholipase D2 (PLD2).[1][2] It exhibits significant selectivity for PLD2 over PLD1, making it a valuable tool for investigating the specific roles of PLD2 in various cellular signaling pathways.[1][3][4] PLD enzymes are critical in cellular processes, including vesicle trafficking, cytoskeletal rearrangement, and signal transduction, by catalyzing the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[4] Dysregulation of PLD activity has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3]

This document outlines a detailed protocol for a common fluorescence-based PLD activity assay, the Amplex™ Red assay, and demonstrates how to incorporate this compound to determine its inhibitory effects on PLD activity.

Data Presentation